5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole
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Overview
Description
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety attached to a methylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with a suitable isoxazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde: A related compound with an aldehyde group instead of a methyl group.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Another compound with a similar dihydrobenzo[b][1,4]dioxin moiety but different functional groups.
Uniqueness
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole is unique due to its specific combination of the dihydrobenzo[b][1,4]dioxin and methylisoxazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C12H11NO3/c1-8-6-11(16-13-8)9-2-3-10-12(7-9)15-5-4-14-10/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
OTRIZBSLFHNTAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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